5H-Imidazo[2,1-a]isoindol-5-one is a nitrogen-containing heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a fused imidazole and isoindole ring system, which contributes to its biological activity and reactivity.
The compound can be synthesized through various methods, often involving the condensation of specific precursors such as 2-formylbenzoic acid and diamines. The literature provides multiple synthetic pathways that highlight both traditional and greener approaches to its synthesis.
5H-Imidazo[2,1-a]isoindol-5-one falls under the category of heterocyclic compounds, specifically within the subclass of imidazoisoindoles. It is recognized for its tricyclic structure, which includes both nitrogen atoms and carbon atoms that are integral to its pharmacological properties.
The synthesis of 5H-Imidazo[2,1-a]isoindol-5-one can be achieved through several methodologies:
The synthesis often requires specific conditions such as elevated temperatures (e.g., 120 °C) and sometimes the use of catalysts or surfactants to facilitate the reaction. The yields reported in various studies range from moderate to excellent, depending on the specific conditions employed.
5H-Imidazo[2,1-a]isoindol-5-one features a tricyclic structure consisting of an imidazole ring fused to an isoindole moiety. The molecular formula is C₉H₇N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
5H-Imidazo[2,1-a]isoindol-5-one participates in various chemical reactions due to its electrophilic nature. Key reactions include:
The reactivity is influenced by the electronic environment created by the fused ring system. For instance, the presence of electron-withdrawing groups can enhance electrophilicity and facilitate substitution reactions.
Research indicates that compounds within this class may exhibit anti-inflammatory and antitumor activities, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance provide insights into the structural characteristics and confirm the identity of synthesized compounds .
5H-Imidazo[2,1-a]isoindol-5-one has potential applications in:
The core scaffold of 5H-imidazo[2,1-a]isoindol-5-one is efficiently constructed via acid-catalyzed cyclocondensation between o-benzoylbenzoic acid derivatives and ethylenediamine. This method employs anhydrous pyridine as both solvent and base, with reflux conditions (110°C, 3–5 hours) facilitating sequential amide bond formation and intramolecular cyclization. For example, 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is synthesized in 68–72% yield after recrystallization from ethanol/water (3:1 v/v). Key to optimization is the electron-withdrawing nature of the 9b-aryl substituent: 4-fluorophenyl derivatives exhibit 78% higher metabolic stability (rat liver microsomal t½ = 41 min) compared to non-halogenated analogs (t½ = 23 min), attributed to reduced oxidative metabolism. The workup involves quenching in ice-water followed by vacuum filtration, minimizing purification steps [2] [9].
Microwave irradiation significantly accelerates cyclization, reducing reaction times from hours to minutes while improving yields. A patented route for IDO (indoleamine 2,3-dioxygenase) inhibitors employs microwave-assisted condensation at 150–180°C for 15–30 minutes, achieving near-complete conversion. This technique is particularly advantageous for sterically hindered or electron-deficient o-benzoylbenzoic acids, which exhibit sluggish reactivity under conventional heating. Solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) are optimal due to their high dielectric constants and microwave absorption efficiency. The method enhances atom economy by eliminating the need for metal catalysts and is scalable for parallel synthesis of derivatives [8].
Table 1: Optimization of Ethylenediamine-Mediated Cyclization
| o-Benzoylbenzoic Acid Substituent | Conditions | Yield (%) | Metabolic Stability (Rat t½, min) |
|---|---|---|---|
| 4-Fluorophenyl | Pyridine, reflux, 4 h | 72 | 41 |
| Phenyl | Pyridine, reflux, 4 h | 68 | 23 |
| 4-Chlorophenyl | Pyridine, reflux, 5 h | 70 | 38 |
| 3,4-Difluorophenyl | Microwave, 160°C, 20 min | 85* | 45* |
* Estimated from analogous protocols [8]
A catalyst-free, one-pot assembly of 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-ones uses 2-formylbenzoic acids, 1,2-diketones, and ammonium acetate in acetic acid under reflux. The reaction proceeds via three consecutive steps: (i) imine formation between the aldehyde and ammonia, (ii) nucleophilic attack on the diketone, and (iii) intramolecular cyclodehydration. This method delivers diverse 2,3-disubstituted derivatives with yields ranging from 65–89%, eliminating the need for pre-functionalized intermediates. For instance, 2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindol-5-one is obtained in 82% yield. The aryl groups on the diketone critically influence efficiency, with electron-donating substituents (e.g., p-methyl) enhancing yields by 15–20% compared to electron-withdrawing groups (e.g., p-nitro) [1] [3].
Solvent selection and acid catalysts markedly impact reaction kinetics and output. Acetic acid is optimal as both solvent and proton donor, achieving yields >80% at reflux (120°C). Substitution with polar aprotic solvents (e.g., DMF) or alcohols reduces yields by 30–50% due to incomplete cyclodehydration. Catalytic additives are generally unnecessary, but 5 mol% p-toluenesulfonic acid accelerates reactions involving sterically congested diketones (e.g., 2,2'-furil). Reaction concentration is also pivotal: maintaining a 0.2–0.3 M substrate concentration prevents oligomerization. This protocol is scalable to 50 mmol with consistent yields, demonstrating robustness for library synthesis [1] [4].
Table 2: One-Pot Multicomponent Reactions for Imidazo[2,1-a]isoindol-5-ones
| 1,2-Diketone | 2-Formylbenzoic Acid | Conditions | Yield (%) |
|---|---|---|---|
| Benzil | 2-Formylbenzoic acid | AcOH, reflux, 8 h | 89 |
| 4-Methylbenzil | 2-Formylbenzoic acid | AcOH, reflux, 7 h | 85 |
| 4-Nitrobenzil | 2-Formylbenzoic acid | AcOH, reflux, 10 h | 65 |
| 2,2'-Furil | 5-Chloro-2-formylbenzoic acid | AcOH/PTSA (5 mol%), reflux, 9 h | 78 |
Chiral 1-(arylamino)imidazo[2,1-a]isoindol-5-ones with (3S,9bS) configurations are synthesized using N-Boc-protected α-amino acids as precursors. Key steps involve: (i) coupling of N-Boc-amino acids (e.g., N-Boc-alanine) with arylhydrazides to form chiral hydrazides, and (ii) diastereoselective cyclocondensation with 2-formylbenzoic acid in aqueous SDS micelles. The Boc group directs stereochemistry, enabling exclusive formation of the trans-diastereomer with >99% de. The reaction proceeds via an iminium intermediate where the Boc-shielded chiral center controls facial selectivity during nucleophilic addition. Yields range from 70–90%, with electron-rich arylhydrazides (e.g., 4-methoxyphenyl) affording higher stereoselectivity. Subsequent Boc deprotection with HCl/dioxane provides enantiopure amines for further functionalization [5] [6].
Diastereomeric mixtures of 9b-substituted derivatives are resolved via chiral supercritical fluid chromatography (SFC) or enzymatic kinetic resolution. For M5 NAM inhibitors like VU0652483, SFC using a Chiralpak AD-H column (CO2/i-PrOH, 90:10) cleanly separates (S)- and (R)-enantiomers, with the (S)-form exhibiting 10-fold higher potency (hM5 IC50 = 517 nM vs. >5 µM for (R)). Enzymatic resolution with Candida antarctica lipase B selectively acylates the (R)-alcohol of racemic hydroxyethyl intermediates, leaving the (S)-enantiomer for cyclization. This method achieves ee >98% but requires additional steps to recycle the undesired enantiomer. The absolute configuration is confirmed by X-ray crystallography of Mosher amide derivatives [5] [10].
Table 3: Stereoselective Synthesis of Chiral Imidazo[2,1-a]isoindol-5-ones
| Chiral Source | Resolution Method | Target Configuration | de/ee (%) | Yield (%) |
|---|---|---|---|---|
| N-Boc-L-phenylalanine | SDS/H2O cyclocondensation | (3S,9bS) | >99 de | 85 |
| Racemic 9b-(3-MeO-4-Cl-phenyl) | SFC (Chiralpak AD-H) | (S)-enantiomer | >99 ee | 40* |
| Racemic hydroxyethyl precursor | Lipase B acylation | (S)-alcohol | 98 ee | 35 |
* Isolated yield after resolution
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: